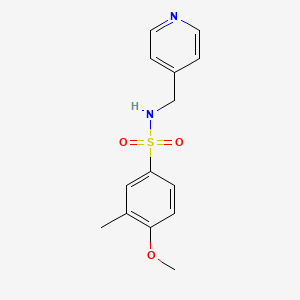![molecular formula C16H15F3N2O2 B5803562 N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5803562.png)
N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as EFU, is a synthetic compound that has been widely used in scientific research. EFU belongs to the class of urea derivatives and has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. This compound has also been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been shown to have anti-angiogenic effects, which could make it useful in the treatment of diseases such as macular degeneration and cancer.
Wirkmechanismus
The mechanism of action of N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is not fully understood, but it is believed to involve inhibition of several signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve survival rates. This compound has also been shown to have anti-angiogenic effects, which could make it useful in the treatment of diseases such as macular degeneration and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is that it has been extensively studied and its biological activities are well characterized. This compound is also relatively easy to synthesize and purify, which makes it a useful tool for studying its mechanism of action. However, one limitation of this compound is that it has low solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea. One area of research could be to investigate the potential of this compound as a therapeutic agent for diseases such as cancer and macular degeneration. Another area of research could be to investigate the mechanism of action of this compound in more detail, with the goal of identifying new targets for drug development. Finally, future research could focus on improving the solubility and bioavailability of this compound, which could make it a more useful tool for studying its biological activities.
Synthesemethoden
N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea can be synthesized by reacting 3-ethoxyaniline with 3-(trifluoromethyl)phenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes cyclization to form this compound. The yield of the reaction is typically around 50%, and the purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
1-(3-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-2-23-14-8-4-7-13(10-14)21-15(22)20-12-6-3-5-11(9-12)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUIXEBFSFZARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)

methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)
![3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5803518.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)


![{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5803586.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803594.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5803597.png)